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Abstract
VER-155008 is a novel, adenosine-derived small molecule inhibitor that competitively targets

the ATP-binding pocket of Heat shock protein 70 (Hsp70) and its cognates.[1][2] Initially

developed as a potential anti-cancer agent, its mechanism of action and subsequent effects on

various cellular pathways have garnered significant interest for its therapeutic potential in

oncology and neurodegenerative diseases.[1][3] This document provides a comprehensive

technical overview of the discovery, mechanism of action, and development of VER-155008,

including detailed experimental protocols and quantitative data to support further research and

development efforts.

Introduction and Discovery
VER-155008 was identified through structure-based drug design as a potent adenosine-

derived inhibitor of the 70 kDa heat shock protein (Hsp70) family.[2] These molecular

chaperones are crucial for maintaining cellular homeostasis by assisting in protein folding,

preventing protein aggregation, and facilitating protein degradation.[3] In numerous cancer

types, Hsp70 is overexpressed and plays a critical role in tumor cell survival, proliferation, and

resistance to apoptosis.[4] Similarly, emerging evidence has implicated Hsp70 and its cognate

Hsc70 in the pathological progression of neurodegenerative disorders like Alzheimer's disease.

[1] VER-155008 was developed to selectively inhibit the ATPase activity of Hsp70, thereby

disrupting its chaperone function and inducing downstream therapeutic effects.[5]
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Chemical Properties
Property Value Reference

Chemical Name

4-((((2R,5R)-5-(6-amino-8-

((3,4-

dichlorobenzyl)amino)-9H-

purin-9-yl)-3,4-

dihydroxytetrahydrofuran-2-

yl)methoxy)methyl)benzonitrile

[2]

Alternative Names

5′-O-[(4-

Cyanophenyl)methyl]-8-[[(3,4-

dichlorophenyl)methyl]amino]-

adenosine

[2]

CAS Number 1134156-31-2 [2]

Molecular Formula C₂₅H₂₃Cl₂N₇O₄ [2]

Molecular Weight 556.4 g/mol [2]

Solubility DMSO: >10 mg/mL

Mechanism of Action
VER-155008 functions as an ATP-competitive inhibitor of the Hsp70 family of proteins.[5][6] It

binds to the nucleotide-binding domain (NBD) of Hsp70, preventing the binding and hydrolysis

of ATP.[5][6] This inhibition disrupts the allosteric regulation between the NBD and the

substrate-binding domain (SBD), leading to the destabilization and subsequent degradation of

Hsp70 client proteins.[6] The crystal structure of the human Hsp70 NBD in complex with VER-
155008 has been resolved, providing detailed insights into its binding mode.[6]
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Figure 1: Mechanism of Hsp70 Inhibition by VER-155008.

Preclinical Development and Efficacy
In Vitro Activity
VER-155008 has demonstrated potent inhibitory activity against several members of the Hsp70

family and has shown anti-proliferative effects in a variety of human cancer cell lines.

Table 1: Inhibitory Activity of VER-155008
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Target Assay Type Value Reference

Hsp70 IC₅₀ 0.5 µM [7]

Hsc70 IC₅₀ 2.6 µM [7]

Grp78 (BiP) IC₅₀ 2.6 µM [7]

Hsp70 Kd 0.3 µM [7]

Hsc70 Ki 10 µM [8]

Grp78 (BiP) KD 80 nM [8]

Hsp90β IC₅₀ >200 µM [7]

Table 2: Anti-proliferative Activity (GI₅₀) of VER-155008 in Cancer Cell Lines

Cell Line Cancer Type GI₅₀ (µM) Reference

HCT116 Colon Carcinoma 5.3 [7]

HT29 Colon Carcinoma 12.8 [7]

BT474 Breast Carcinoma 10.4 [7]

MDA-MB-468 Breast Carcinoma 14.4 [7]

PC12 Pheochromocytoma
64.3 (24h), 61.8 (48h),

50.5 (72h)
[9]

In Vivo Studies
Oncology: In mice bearing HCT116 tumors, intravenously administered VER-155008 (25 or

40 mg/kg) was found to have rapid metabolism and clearance, with tumor levels below the

predicted pharmacologically active level.[10] However, in a pheochromocytoma xenograft

model using PC12 cells, VER-155008 treatment resulted in a significant reduction in tumor

size.[9]

Neurodegenerative Disease: In a 5XFAD mouse model of Alzheimer's disease,

intraperitoneal administration of VER-155008 was shown to penetrate the brain.[1] This
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treatment led to improved object recognition, location, and episodic-like memory.[1]

Furthermore, VER-155008 reduced amyloid plaques and paired helical filament tau

accumulation, and reversed axonal degeneration.[1]

Signaling Pathways and Cellular Effects
VER-155008 has been shown to modulate several key signaling pathways and induce various

cellular responses, including apoptosis, cell cycle arrest, and autophagy.

Cellular Effects of VER-155008
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Figure 2: Key Signaling Pathways Modulated by VER-155008.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00048/full
https://www.benchchem.com/product/b1683810?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00048/full
https://www.benchchem.com/product/b1683810?utm_src=pdf-body
https://www.benchchem.com/product/b1683810?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683810?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PI3K/AKT/mTOR and MEK/ERK Pathways: In pheochromocytoma cells, VER-155008 was

found to exert its anti-tumor effects by down-regulating the phosphorylation of proteins in the

PI3K/AKT/mTOR and MEK/ERK signaling pathways.[9] Inhibition of the PI3K/AKT/mTOR

pathway by VER-155008 has also been observed in pleural mesothelioma cells, leading to

G1 cell cycle arrest.[11][12]

Apoptosis and Cell Cycle Arrest: VER-155008 induces apoptosis in various cancer cell lines,

including colon, breast, and prostate cancer.[4][7] It can also cause cell cycle arrest, primarily

in the G1 phase.[12]

Hsp90 Client Protein Degradation: Inhibition of Hsp70 by VER-155008 leads to the

degradation of Hsp90 client proteins, such as Raf-1 and Her-2, which are critical for cancer

cell proliferation and survival.[2][8]

Androgen Receptor (AR) Degradation: In prostate cancer cells, VER-155008 treatment leads

to a decrease in the expression of the androgen receptor.[4]

Autophagy: In pleural mesothelioma cells, VER-155008 has been shown to enhance

macroautophagy.[12]

Experimental Protocols
Hsp70 ATPase Activity Assay (Fluorescence
Polarization)
This protocol is based on the description of a fluorescence polarization (FP) assay for Hsp70.

[13]

Objective: To determine the IC₅₀ of VER-155008 for Hsp70 ATPase activity.

Materials:

96-well black polystyrene high-bind plates

Fusion plate reader

Recombinant GST-HSP70 (e.g., residues 3-382)
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N⁶-(6-amino)hexyl-ATP-5-FAM (fluorescently labeled ATP)

Assay buffer: 100 mM Tris pH 7.4, 150 mM KCl, 5 mM CaCl₂

VER-155008 stock solution in DMSO

DMSO (vehicle control)

Procedure:

Prepare a serial dilution of VER-155008 in DMSO to create a 10-point concentration range.

In a 96-well plate, add the assay buffer to a final volume of 100 µL per well.

Add the diluted VER-155008 or DMSO (for control wells) to the respective wells, ensuring

the final DMSO concentration is 5%.

Add GST-HSP70 to a final concentration of 400 nM.

Add N⁶-(6-amino)hexyl-ATP-5-FAM to a final concentration of 20 nM.

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from

light.

Measure the fluorescence polarization using a Fusion plate reader.

Calculate the percent inhibition for each concentration of VER-155008 relative to the DMSO

control.

Determine the IC₅₀ value by fitting the data to a dose-response curve.
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Figure 3: Experimental Workflow for Hsp70 Fluorescence Polarization Assay.

Cell Proliferation Assay (e.g., CCK8 or MTT)
Objective: To determine the GI₅₀ of VER-155008 on cancer cell lines.

Materials:

Cancer cell line of interest (e.g., HCT116, PC12)

Complete cell culture medium

96-well cell culture plates

VER-155008 stock solution in DMSO

CCK8 or MTT reagent

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Prepare a serial dilution of VER-155008 in the complete cell culture medium.
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Remove the old medium from the cells and add the medium containing different

concentrations of VER-155008 or vehicle (DMSO) control.

Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).[9]

Add the CCK8 or MTT reagent to each well according to the manufacturer's instructions and

incubate for the recommended time.

Measure the absorbance at the appropriate wavelength using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control.

Determine the GI₅₀ value by plotting cell viability against the log of the compound

concentration.

Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the effect of VER-155008 on the phosphorylation status of key signaling

proteins.

Materials:

Cancer cell line of interest

6-well cell culture plates

VER-155008

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and running buffer

Transfer apparatus and buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Plate cells in 6-well plates and allow them to adhere.

Treat the cells with various concentrations of VER-155008 or vehicle control for a specified

time.

Lyse the cells and collect the protein lysates.

Quantify the protein concentration of each lysate.

Perform SDS-PAGE to separate the proteins by size.

Transfer the separated proteins to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies against the proteins of interest (both

phosphorylated and total forms).

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Analyze the band intensities to determine the relative changes in protein phosphorylation.

Conclusion
VER-155008 is a well-characterized inhibitor of the Hsp70 family with demonstrated efficacy in

preclinical models of cancer and neurodegenerative disease. Its ability to competitively inhibit
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the ATPase activity of Hsp70 leads to the disruption of key cellular processes that are often

dysregulated in these conditions. The data and protocols presented in this whitepaper provide

a solid foundation for further investigation into the therapeutic potential of VER-155008 and the

development of next-generation Hsp70 inhibitors. Further studies are warranted to optimize its

pharmacokinetic properties and to fully elucidate its complex mechanism of action in various

disease contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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